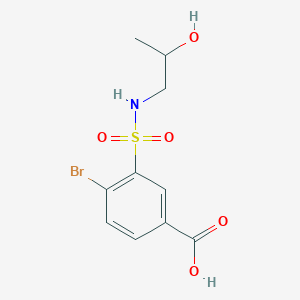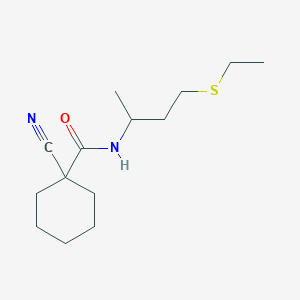
2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It contains a benzene ring substituted with three fluorine atoms and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde typically involves the introduction of fluorine atoms into the benzene ring and the formation of the aldehyde group. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the benzene ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must ensure the safety and efficiency of the reactions, as well as the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 2-(1,2-Difluoroethyl)-3,5-difluorobenzoic acid
Reduction: 2-(1,2-Difluoroethyl)-3,5-difluorobenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde can be compared with other similar compounds, such as:
2-(1,2-Difluoroethyl)-4,6-difluorobenzaldehyde: Similar structure but with different substitution pattern on the benzene ring.
2-(1,2-Difluoroethyl)-3,5-dichlorobenzaldehyde: Contains chlorine atoms instead of fluorine, leading to different chemical properties and reactivity.
2-(1,2-Difluoroethyl)-3,5-dimethylbenzaldehyde: Contains methyl groups instead of fluorine, resulting in different steric and electronic effects.
Properties
Molecular Formula |
C9H6F4O |
|---|---|
Molecular Weight |
206.14 g/mol |
IUPAC Name |
2-(1,2-difluoroethyl)-3,5-difluorobenzaldehyde |
InChI |
InChI=1S/C9H6F4O/c10-3-8(13)9-5(4-14)1-6(11)2-7(9)12/h1-2,4,8H,3H2 |
InChI Key |
GROKTDAAXYIXNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)C(CF)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloro-2-methylbenzo[g]quinoline](/img/structure/B14899724.png)







![((1S,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone](/img/structure/B14899781.png)

